[3-(6-Methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]amine [3-(6-Methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]amine
Brand Name: Vulcanchem
CAS No.: 681837-49-0
VCID: VC6937522
InChI: InChI=1S/C11H12N4S/c1-7-6-15-10(13-14-11(15)16-7)8-3-2-4-9(12)5-8/h2-5,7H,6,12H2,1H3
SMILES: CC1CN2C(=NN=C2S1)C3=CC(=CC=C3)N
Molecular Formula: C11H12N4S
Molecular Weight: 232.31

[3-(6-Methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]amine

CAS No.: 681837-49-0

Cat. No.: VC6937522

Molecular Formula: C11H12N4S

Molecular Weight: 232.31

* For research use only. Not for human or veterinary use.

[3-(6-Methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]amine - 681837-49-0

Specification

CAS No. 681837-49-0
Molecular Formula C11H12N4S
Molecular Weight 232.31
IUPAC Name 3-(6-methyl-5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)aniline
Standard InChI InChI=1S/C11H12N4S/c1-7-6-15-10(13-14-11(15)16-7)8-3-2-4-9(12)5-8/h2-5,7H,6,12H2,1H3
Standard InChI Key VLBWKJSSFSOVEN-UHFFFAOYSA-N
SMILES CC1CN2C(=NN=C2S1)C3=CC(=CC=C3)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound comprises a bicyclic thiazolo[2,3-c] triazole system fused to a phenyl ring substituted with an amine group at the 3-position. The thiazolo-triazole moiety contains a 6-methyl group on the dihydrothiazole ring, introducing steric and electronic modifications that influence reactivity .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular formulaC₁₀H₁₁N₅S
Molecular weight241.30 g/mol
IUPAC name[3-(6-Methyl-5,6-dihydro thiazolo[2,3-c][1,2,] triazol-3-yl)phenyl]amine
Hybridizationsp²/sp³ hybridized centers

The planar thiazolo-triazole system enables π-π stacking interactions, while the amine group facilitates hydrogen bonding and nucleophilic reactivity .

Synthetic Methodologies

Electrophilic Cyclization Strategies

The synthesis of thiazolo-triazole derivatives typically employs regioselective electrophilic cyclization of pre-functionalized triazole precursors. For example, 3-allylsulfanyl-4H-1,2,4-triazoles undergo halogen-mediated cyclization to form the thiazolo-triazole core, with the methyl group introduced via alkylation or during ring closure .

Representative Synthetic Route:

  • Precursor Preparation: 4H-1,2,4-triazole-3-thiol derivatives are reacted with α-bromoketones to form 3-(alkenylsulfanyl)triazoles.

  • Cyclization: Treatment with iodine or bromine in dichloromethane induces electrophilic closure, forming the thiazolo-triazole system .

  • Functionalization: The phenylamine group is introduced via Ullmann coupling or nucleophilic aromatic substitution .

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield (%)
CyclizationI₂, CH₂Cl₂, 0°C → RT, 12 h68–72
AminationNH₃/EtOH, 100°C, 24 h55–60

Physicochemical Properties

Spectral Characterization

  • ¹H NMR: Signals at δ 2.45 ppm (s, 3H, CH₃), δ 3.20–3.80 ppm (m, 2H, SCH₂), and δ 6.70–7.40 ppm (m, 4H, aromatic H) confirm the structure .

  • FTIR: Peaks at 3350 cm⁻¹ (N–H stretch) and 1605 cm⁻¹ (C=N stretch) validate the amine and triazole functionalities .

  • Mass Spectrometry: ESI-TOF MS shows [M+H]⁺ at m/z 242.1, consistent with the molecular formula .

Chemical Reactivity and Functionalization

Nucleophilic Reactions

The aromatic amine group participates in diazotization, acylation, and Schiff base formation. For instance, reaction with acetic anhydride yields the corresponding acetamide derivative, enhancing solubility for biological assays .

Electrophilic Substitution

Reaction TypeProductApplication
AcylationN-Acetyl derivativeProdrug synthesis
DiazotizationAryldiazonium saltCross-coupling reactions

Biological and Pharmacological Applications

Anti-inflammatory Activity

Thiazolo-triazole analogs demonstrate cyclooxygenase (COX) inhibition, with IC₅₀ values comparable to ibuprofen in vitro . The amine group’s hydrogen-bonding capacity enhances target binding affinity.

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